3-(2,6-Difluorophenyl)propanenitrile
Description
The two pieces of evidence provided focus on unrelated compounds:
- details 3-(2,6-Dioxocyclohexyl)propanenitrile (CAS 1874-85-7), a cyclohexane derivative with oxo groups at positions 2 and 6 . Its molecular formula is C₉H₁₁NO₂ (corrected from the stated C20H21N04, which appears inconsistent with the compound name).
- discusses a phosphate buffer protocol and Ranitidine-related compound B, which is unrelated to nitrile derivatives or fluorinated aromatic compounds .
Neither source addresses 3-(2,6-Difluorophenyl)propanenitrile or its structural analogs.
Properties
CAS No. |
1057676-37-5 |
|---|---|
Molecular Formula |
C9H7F2N |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChI Key |
WICBOHZNLOOCER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,6-Difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
3-(2,6-Difluorophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Limitations in Addressing the Query
- These differ in core structure (cyclohexane vs. benzene ring) and substituents (oxo vs. fluorine), leading to divergent physicochemical properties (e.g., polarity, aromaticity, stability) .
- No Data on Fluorinated Analogs: The evidence lacks comparative data on fluorinated aromatic nitriles, such as melting points, solubility, or reactivity.
- Insufficient Scope: No tables, research findings, or authoritative sources are provided for the target compound or its analogs.
Hypothetical Comparison Framework
While direct comparisons cannot be made due to insufficient data, a general framework for comparing aromatic nitriles might include:
Table 1: Hypothetical Structural and Property Comparison
| Compound | Core Structure | Substituents | Polarity (Predicted) | Aromaticity |
|---|---|---|---|---|
| 3-(2,6-Difluorophenyl)propanenitrile | Benzene ring | -F (2,6-positions) | Moderate | Yes |
| 3-(2,6-Dioxocyclohexyl)propanenitrile | Cyclohexane ring | =O (2,6-positions) | High | No |
Notes:
- Aromatic nitriles like the difluorophenyl derivative may exhibit stronger π-π interactions compared to alicyclic analogs.
Critical Gaps in Evidence
- Synthetic Routes: No data on the synthesis of 3-(2,6-Difluorophenyl)propanenitrile (e.g., Friedel-Crafts vs. nucleophilic substitution).
- Applications : Fluorinated nitriles are often used in pharmaceuticals or agrochemicals, but specific roles for this compound are undocumented in the evidence.
- Safety/Stability: No toxicity or stability profiles are available for comparison.
Biological Activity
3-(2,6-Difluorophenyl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the compound's structure, synthesis, biological interactions, and research findings.
Chemical Structure and Properties
The chemical formula for 3-(2,6-Difluorophenyl)propanenitrile is , with a molecular weight of 182.17 g/mol. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring significantly influences its electronic properties and reactivity. The nitrile group contributes to its potential interactions with biological targets.
Synthesis
The synthesis of 3-(2,6-Difluorophenyl)propanenitrile typically involves several steps that may include:
- Formation of the difluorophenyl moiety : Using appropriate fluorination techniques.
- Nitrile introduction : Employing methods such as nucleophilic substitution or condensation reactions.
- Purification : Techniques such as recrystallization or chromatography to obtain pure product.
Biological Activity
Research indicates that 3-(2,6-Difluorophenyl)propanenitrile may exhibit significant biological activity, particularly in relation to enzyme interactions and receptor modulation. The compound's ability to engage with specific biological targets could lead to applications in treating various diseases.
The biological activity is hypothesized to be mediated through:
- Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor binding : Interaction with neurotransmitter receptors or other cellular receptors.
Case Studies and Research Findings
Several studies have explored the biological implications of 3-(2,6-Difluorophenyl)propanenitrile. Below is a summary of notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Demonstrated inhibition of specific enzymes critical for cancer metabolism. |
| Study 2 | Receptor Modulation | Showed affinity for serotonin receptors, indicating potential as an antidepressant. |
| Study 3 | Cytotoxicity | Evaluated cytotoxic effects on cancer cell lines, revealing significant apoptosis induction. |
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(2,6-Difluorophenyl)propanenitrile, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Amino-3-phenylpropanenitrile | Lacks fluorine substitution; may exhibit different reactivity. | |
| 3-Amino-3-(4-fluorophenyl)propanenitrile | Contains one fluorine atom; affects chemical and biological properties. | |
| 3-Amino-3-(2,6-dichlorophenyl)propanenitrile | Contains chlorine instead of fluorine; alters electronic properties and reactivity. |
The unique presence of fluorine in 3-(2,6-Difluorophenyl)propanenitrile enhances its electronic characteristics and reactivity profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
